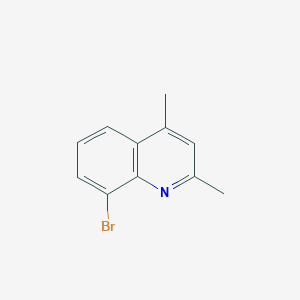

8-Bromo-2,4-dimethylquinoline

説明

8-Bromo-2,4-dimethylquinoline is a chemical compound with the CAS Number: 1023812-38-5 . It has a molecular weight of 236.11 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H10BrN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 . The average mass is 236.108 Da and the monoisotopic mass is 234.999649 Da .

科学的研究の応用

Photolabile Protecting Group

8-Bromo-2,4-dimethylquinoline has been utilized in the development of photolabile protecting groups for carboxylic acids. A study described the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ showed greater single photon quantum efficiency than other compounds and displayed sufficient sensitivity to multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Coupling Reactions in Organic Synthesis

This compound has been involved in sonochemical reactions with lithium wire in THF solution, leading to considerable dehalogenation. This study proposed a pathway for the formation of 4,4′-bipyridyl from 2-halogenopyridines and discussed the synthetic potential of sonochemical dehalogenation processes (Osborne & Clifton, 1991).

Photoremovable Protecting Group for Physiological Use

8-Bromo-7-hydroxyquinoline (BHQ) is efficiently photolyzed under simulated physiological conditions to release carboxylates, phosphates, and diols, which are common functional groups on bioactive molecules. BHQ's stability in the dark, water solubility, and low fluorescence levels enable its use in conjunction with fluorescent indicators of biological function. This makes BHQ a valuable tool in regulating the action of biological effectors in cell and tissue culture with light (Zhu, Pavlos, Toscano, & Dore, 2006).

Intermediates in Organic Synthesis

This compound has been an intermediate in various organic syntheses. For instance, the synthesis of 6-bromo-4-iodoquinoline from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline involved multiple steps, including cyclization and substitution reactions. These steps and the final compounds' structures were confirmed through spectroscopic methods (Wang et al., 2015).

Corrosion Inhibition Studies

Research on 8-Hydroxyquinoline derivatives, including those with bromine substitutions, has explored their application in corrosion inhibition. For instance, two novel derivatives were synthesized and assessed for their inhibitory effects on the acidic corrosion of mild steel. These studies combined experimental techniques with computational methods, adding to the understanding of corrosion processes and inhibitor mechanisms (Rbaa et al., 2018).

特性

IUPAC Name |

8-bromo-2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINQANDBHPBVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)

![[1-(2-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519038.png)

![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)

![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)

![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)